REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].O>C(OC(=O)CCC)(=O)CCC>[CH2:1]([C:6]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:2][CH3:3]
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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4.7 g
|
Type
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solvent
|
Smiles
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C(CCC)(=O)OC(CCC)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
|
CUSTOM
|
Details
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was stirred for 4 hours at 110° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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was extracted with ethyl acetate
|
Type
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WASH
|
Details
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The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
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Type
|
TEMPERATURE
|
Details
|
the residue was refluxed for 1.5 hour in 3N-HCl (35 ml)
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Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
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The crystals were recrystallized from ethyl acetate-hexane
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Type
|
CUSTOM
|
Details
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to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |